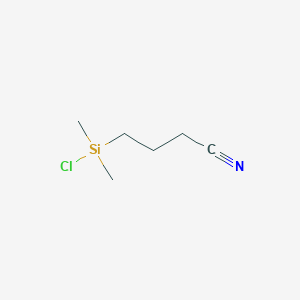

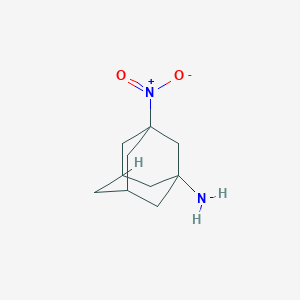

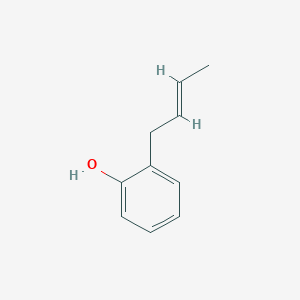

![molecular formula C14H21N3O5 B107084 叔丁基 N-[(叔丁氧基)羰基]-N-(5-羟基嘧啶-2-基)氨基甲酸酯 CAS No. 914377-34-7](/img/structure/B107084.png)

叔丁基 N-[(叔丁氧基)羰基]-N-(5-羟基嘧啶-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate is a derivative of carbamate, which is a functional group of organic compounds. Carbamates are esters of carbamic acid and have applications in various fields, including medicinal chemistry and pesticide development. The tert-butyl and tert-butoxy groups suggest that this compound is protected, which is a common strategy in organic synthesis to improve the stability of sensitive functional groups during chemical reactions.

Synthesis Analysis

The synthesis of tert-butyl carbamates often involves the protection of amino groups to enhance their stability. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds, involves acylation, nucleophilic substitution, and reduction steps .

Molecular Structure Analysis

The molecular structure of carbamate derivatives can be complex, with variations in substituents affecting their overall conformation and reactivity. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates show that despite variations in substituents, they exhibit similar intermolecular hydrogen-bond connectivity in two-dimensional layers .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including oxidation and elimination. tert-Butylperoxyiodane, for example, can oxidize methylene groups α to the nitrogen atom of amides or carbamates, yielding imides or tert-butylperoxyamide acetals . The gas-phase elimination kinetics of tert-butyl esters of carbamic acids involve the production of isobutene and corresponding carbamic acid in the rate-determining step .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure and the nature of their substituents. The presence of tert-butyl groups typically increases the steric bulk, which can affect the solubility and reactivity of the compound. The protective groups, such as Boc (tert-butoxycarbonyl), are commonly used to improve the stability of the compound during synthesis and can be removed under specific conditions to yield the desired product .

科学研究应用

生物降解和环境归趋

对汽油醚氧合剂如 ETBE 和 MTBE 在土壤和地下水中的生物降解和环境归趋的研究,提供了对微生物降解途径、单加氧酶在初始羟基化步骤中的作用以及醚结构对微生物代谢构成的挑战的见解。这些知识可能与研究类似的叔丁基化合物(包括氨基甲酸酯)的环境影响和降解机制有关(Thornton 等人,2020)。

合成酚类抗氧化剂

合成酚类抗氧化剂(通常含有叔丁基)的环境存在、归趋和毒性已得到广泛研究。这些研究突出了此类化合物在各种基质中的广泛存在及其潜在健康风险。这项研究可以为叔丁基氨基甲酸酯作为抗氧化剂或其他用途的合成、应用和安全性评估提供信息(Liu 和 Mabury,2020)。

非光气合成氨基甲酸酯

使用各种羰基试剂的 N-取代氨基甲酸酯的非光气合成方面的进展为生产氨基甲酸酯提供了环保的替代方案。这项研究可以为以更安全、更可持续的方式合成叔丁基氨基甲酸酯提供方法(Jianpen,2014)。

催化和酶促方法

对包括叔丁基在内的外消旋体的催化非酶动力学拆分的研究,为可应用于手性叔丁基氨基甲酸酯合成和纯化的不对称合成技术提供了宝贵的见解。这项研究强调了手性催化剂在实现高对映选择性和产率方面的重要性,这对药物应用至关重要(Pellissier,2011)。

属性

IUPAC Name |

tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-13(2,3)21-11(19)17(12(20)22-14(4,5)6)10-15-7-9(18)8-16-10/h7-8,18H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQJVDMERVUSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

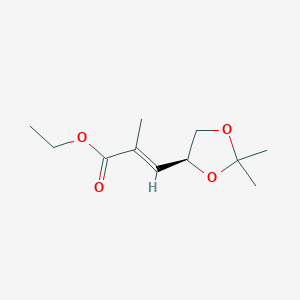

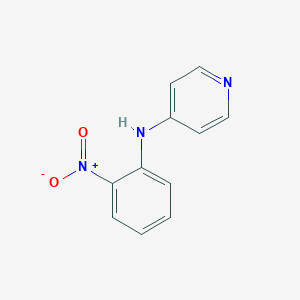

![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)

![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)